1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the piperidin-1-ylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the oxadiazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an antimicrobial, anticancer, or antiviral agent.
Biology: The compound can be used in biochemical assays to study enzyme interactions or cellular pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse chemical properties.
Piperidine derivatives: These compounds contain the piperidine ring and are often studied for their pharmacological effects.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
296792-97-7 |
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Molecular Formula |
C11H16N8O2 |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C11H16N8O2/c12-9-11(16-21-15-9)19-7(8(10(13)20)14-17-19)6-18-4-2-1-3-5-18/h1-6H2,(H2,12,15)(H2,13,20) |
InChI Key |
FTFPHDBMZUGGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N |
Origin of Product |
United States |
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